![molecular formula C17H17N3O2S B4181572 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide
Overview
Description
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and angiogenesis. CT-322 has been shown to have potential applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
Mechanism of Action
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide works by binding to and inhibiting the activity of VEGFR2, a receptor that plays a critical role in angiogenesis and tumor growth. By blocking the activity of VEGFR2, 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide can prevent the formation of new blood vessels that supply nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis.
Biochemical and Physiological Effects
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, tumor growth, and metastasis. In addition, 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis and tumor growth. However, one limitation of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide is its potential for off-target effects, which can lead to unintended consequences and toxicity.
Future Directions
Future research on 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide could focus on exploring its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide in other disease areas, such as ocular neovascularization and diabetic retinopathy. Finally, continued research on the mechanism of action of 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide could lead to the development of more targeted and effective cancer therapies.
Scientific Research Applications
4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. Studies have shown that 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide can inhibit angiogenesis and tumor growth in various cancer types, including breast cancer, ovarian cancer, and glioblastoma.
properties
IUPAC Name |
4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-12(11-7-5-4-6-8-11)16(22)20-17-13(9-18)10(2)14(23-17)15(19)21/h4-8,12H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRVGLBMOQTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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